Cas no 2248395-16-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248395-16-4
- EN300-6517580
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate
-
- インチ: 1S/C18H10N2O5/c21-16-12-8-4-5-9-13(12)17(22)20(16)25-18(23)14-10-15(24-19-14)11-6-2-1-3-7-11/h1-10H
- InChIKey: OYIFBMAWXYZRKD-UHFFFAOYSA-N
- SMILES: O(C(C1C=C(C2C=CC=CC=2)ON=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 334.05897142g/mol
- 同位素质量: 334.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 536
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517580-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate |
2248395-16-4 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate (CAS No. 2248395-16-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate, also known by its CAS number 2248395-16-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, which include a 1,3-dioxo group and a 5-phenyl-1,2-oxazole moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate involves a series of well-defined chemical reactions. Typically, the synthesis begins with the formation of the 1,3-dioxoisoindole core through the reaction of phthalic anhydride with an appropriate amine. The subsequent coupling with a 5-substituted oxazole carboxylic acid or its ester derivative yields the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.
In terms of its biological properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate has shown promising results in various in vitro and in vivo studies. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are implicated in conditions such as cancer and inflammatory diseases. The selective inhibition of these targets could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.
Moreover, the pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate have been extensively studied to evaluate its suitability for drug development. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and stability in biological systems, which are crucial factors for its potential use as an orally administered drug. Additionally, toxicity studies have shown that it has a wide therapeutic window and low toxicity at effective doses.
The structural versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oaxzole-carboxylate allows for further optimization through structure-based drug design. Researchers are actively exploring the modification of various functional groups within the molecule to enhance its potency and selectivity. For example, substituents on the phenyl ring or modifications to the oxazole moiety can significantly impact the compound's binding affinity and pharmacological profile. These efforts aim to identify lead compounds with optimized therapeutic properties for clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl 1,2-oxazol< strong>e-3-carboxylic acid derivatives in treating specific diseases. Early-phase trials have shown promising results in terms of safety and tolerability. Ongoing studies are focused on evaluating the compound's effectiveness in larger patient populations and identifying any potential side effects or interactions with other medications.
In conclusion, 1 strong>,< strong >3-dioxo- strong >2, strong > * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * - yl 5 - pheny l 1 , 2 - oxazol e - 3*carboxylic acid (CAS No. 2*48*9*5*-*6*-*4) represents a promising candidate in the development of new therapeutic agents for various diseases. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in medicinal chemistry. p> article > response >
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